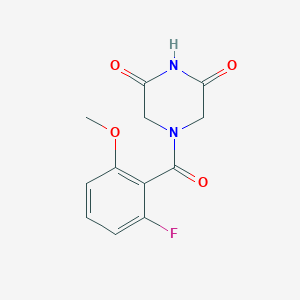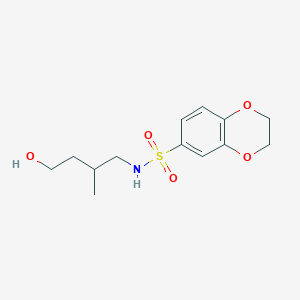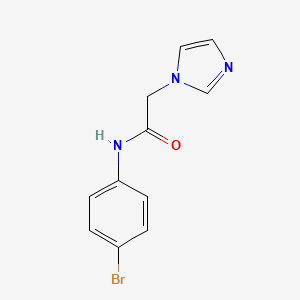![molecular formula C13H16IN3 B7582524 N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline](/img/structure/B7582524.png)
N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline, also known as IMI-3, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline has also been investigated for its antimicrobial properties and as a potential tool for studying protein-protein interactions.
作用機序
The mechanism of action of N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell death in cancer cells and to reduce amyloid-beta aggregation, which is associated with Alzheimer's disease. N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline has also been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One advantage of using N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have antimicrobial properties, which could be useful in developing new antibiotics. However, one limitation of using N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline in lab experiments is its potential toxicity, which could limit its use in vivo.
将来の方向性
There are several future directions for research on N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to further study its antimicrobial properties and to develop new antibiotics based on its structure. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline involves a multi-step process that begins with the reaction of 3-ethyl-4-methylaniline with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 3-ethylimidazole to form the desired product, N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline. The final step involves the iodination of N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline using iodine and silver nitrate.
特性
IUPAC Name |
N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN3/c1-3-17-9-15-7-12(17)8-16-11-5-4-10(2)13(14)6-11/h4-7,9,16H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNBBRWLLVJTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CNC2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
![4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)



![2-[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-2-yl]ethanol](/img/structure/B7582468.png)
![5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7582476.png)

![Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate](/img/structure/B7582498.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]-2-methylpropan-1-ol](/img/structure/B7582505.png)
![N-[(3-methylimidazol-4-yl)methyl]-6-morpholin-4-ylpyridin-3-amine](/img/structure/B7582511.png)

![N-[3-[(3-ethylimidazol-4-yl)methylamino]-4-methoxyphenyl]acetamide](/img/structure/B7582520.png)